molecular formula C13H17BrN2O2 B14897156 N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide

Cat. No.: B14897156
M. Wt: 313.19 g/mol
InChI Key: DLBYMFQLYPUFCB-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of morpholine and is characterized by the presence of a bromine atom and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide
  • N-(4-chloro-2,6-dimethylphenyl)morpholine-4-carboxamide
  • N-(4-fluoro-2,6-dimethylphenyl)morpholine-4-carboxamide

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or fluorine, making this compound particularly valuable in certain applications .

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C13H17BrN2O2/c1-9-7-11(14)8-10(2)12(9)15-13(17)16-3-5-18-6-4-16/h7-8H,3-6H2,1-2H3,(H,15,17)

InChI Key

DLBYMFQLYPUFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)N2CCOCC2)C)Br

Origin of Product

United States

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